![molecular formula C15H20FNO2 B11775255 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline](/img/structure/B11775255.png)
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline
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Overview
Description
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where the indoline core reacts with a dioxolane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with indoline structures, including 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline, exhibit significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, related indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties due to its structural characteristics .
Antitumor Potential
The indoline framework is known for its bioactivity in cancer research. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. Molecular docking studies suggest that this compound may interact with key biological targets involved in cancer progression, potentially leading to the development of new anticancer therapies .
Neuroprotective Effects
Given the structural similarities with other neuroprotective compounds, there is potential for this compound to exhibit neuroprotective effects. Research into related compounds has indicated that modifications in the indole structure can enhance neuroprotection against oxidative stress and neurodegenerative diseases .
Chemical Synthesis
The synthesis of this compound involves several synthetic steps which can be utilized to develop related compounds. The methodologies employed often include fluorination and dioxolane formation strategies that can be adapted for synthesizing analogs with varied biological activities .
Pharmaceutical Development
This compound's unique combination of functional groups makes it an attractive candidate for pharmaceutical development. Its synthesis can be optimized for higher yields and purity, facilitating the production of derivatives that may enhance its therapeutic efficacy or reduce side effects .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoroindole | Contains fluorine and an indole structure | Antitumor properties |
3-Dimethylindole | Similar indole core without dioxolane | Antimicrobial activity |
2-Methylindole | Lacks fluorine but has similar ring structure | Neuroprotective effects |
This table highlights how the combination of fluorinated and dioxolane functionalities within the indoline framework may enhance biological activity compared to other compounds .
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dimethyluracil: A fluorinated uracil derivative with similar structural features.
5F-ADB (5F-MDMB-PINACA): A synthetic cannabinoid with a fluorine atom at the 5-position.
Uniqueness
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is unique due to its specific combination of a fluorine atom, dimethyl groups, and a dioxolane ring, which imparts distinct chemical and biological properties .
Biological Activity
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is a novel compound with potential biological activities that merit detailed investigation. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C15H20FNO2
- Molecular Weight : 265.32 g/mol
- CAS Number : 887979-07-9
This compound features a fluorinated indoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound involves multiple steps that typically include the introduction of the fluorine atom and the formation of the dioxolane ring. The specific synthetic routes can vary based on the desired purity and yield, but detailed methodologies are often documented in chemical literature.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that fluorinated indolines can inhibit cell proliferation in various cancer cell lines. Specifically, analogs have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Analog A | L1210 (Mouse leukemia) | < 100 | Inhibition of DNA synthesis |
Analog B | HCT116 (Colon cancer) | 6.2 | Inhibition of thymidylate synthase |
Analog C | T47D (Breast cancer) | 18.76 | Competitive inhibition of deoxythymidine uptake |
These findings suggest that this compound may exhibit similar or enhanced biological activity due to its unique structural features.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in nucleotide metabolism. For example, related compounds have been shown to act as competitive inhibitors of thymidylate synthase, a crucial enzyme for DNA synthesis . The presence of the dioxolane moiety may also enhance solubility and bioavailability, contributing to its efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated indolines:
- Study on Anticancer Activity : A study reported that a series of fluorinated indolines exhibited significant cytotoxicity against various cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell cycle progression.
- Enzyme Inhibition Studies : Research demonstrated that certain indoline derivatives could inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and cellular proliferation .
- Comparative Analysis : A comparative analysis with other known anticancer agents showed that some derivatives of this compound had comparable or superior activity against specific cancer types.
Properties
Molecular Formula |
C15H20FNO2 |
---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
5-fluoro-3,3-dimethyl-1-[(2-methyl-1,3-dioxolan-2-yl)methyl]-2H-indole |
InChI |
InChI=1S/C15H20FNO2/c1-14(2)9-17(10-15(3)18-6-7-19-15)13-5-4-11(16)8-12(13)14/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
DSBHLGXQKGQDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)F)CC3(OCCO3)C)C |
Origin of Product |
United States |
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